molecular formula C10H16O2 B13610502 2-(Bicyclo[2.2.1]heptan-2-yl)propanoic acid

2-(Bicyclo[2.2.1]heptan-2-yl)propanoic acid

Katalognummer: B13610502
Molekulargewicht: 168.23 g/mol
InChI-Schlüssel: ALAUAQSSTNVKJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Bicyclo[2.2.1]heptan-2-yl)propanoic acid: is a versatile small molecule scaffold that belongs to the class of bicyclic compounds. It is characterized by a bicyclo[2.2.1]heptane structure, which is a bridged bicyclic system.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bicyclo[2.2.1]heptan-2-yl)propanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to achieve efficient production .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Bicyclo[2.2.1]heptan-2-yl)propanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

2-(Bicyclo[2.2.1]heptan-2-yl)propanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials .

Wirkmechanismus

The mechanism of action of 2-(Bicyclo[2.2.1]heptan-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, modulating the activity of enzymes involved in various biochemical processes. It may also interact with receptors and signaling pathways, influencing cellular functions and responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Bicyclo[2.2.1]heptan-2-yl)propanoic acid is unique due to its specific functionalization with a propanoic acid moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in research and industry .

Eigenschaften

Molekularformel

C10H16O2

Molekulargewicht

168.23 g/mol

IUPAC-Name

2-(2-bicyclo[2.2.1]heptanyl)propanoic acid

InChI

InChI=1S/C10H16O2/c1-6(10(11)12)9-5-7-2-3-8(9)4-7/h6-9H,2-5H2,1H3,(H,11,12)

InChI-Schlüssel

ALAUAQSSTNVKJZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C1CC2CCC1C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.